molecular formula C14H10BrN3S B3530033 N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B3530033
M. Wt: 332.22 g/mol
InChI Key: WZRWWOINZHAPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also appears to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune response. It has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its versatility in the laboratory. It can be easily synthesized and modified to create analogs with different properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Researchers may also investigate its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, the synthesis of new analogs with improved solubility and other properties may be explored to expand its potential applications.

Scientific Research Applications

N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(3-bromophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-11-2-1-3-12(8-11)17-14-18-13(9-19-14)10-4-6-16-7-5-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWWOINZHAPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.